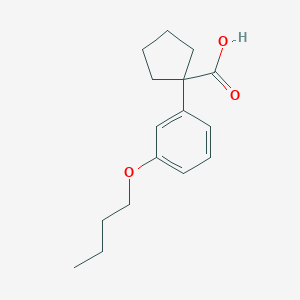

1-(3-Butoxyphenyl)cyclopentanecarboxylic acid

Description

1-(3-Butoxyphenyl)cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a butoxy-substituted phenyl ring at the 1-position of the cyclopentane core. This compound belongs to a broader class of bicyclic carboxylic acids with diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

1-(3-butoxyphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-11-19-14-8-6-7-13(12-14)16(15(17)18)9-4-5-10-16/h6-8,12H,2-5,9-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLFANTYXLEGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2(CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344195 | |

| Record name | 1-(3-Butoxyphenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74316-94-2 | |

| Record name | 1-(3-Butoxyphenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethyl Malonate and 1,4-Dibromobutane Cyclization

In a method adapted from CN113754528A, diethyl malonate reacts with 1,4-dibromobutane in ethanol under sodium ethoxide catalysis. The reaction proceeds via nucleophilic alkylation, forming a cyclopentane dicarboxylate intermediate. Subsequent hydrolysis in acidic conditions yields cyclopentanecarboxylic acid (Figure 1A). While this route achieves 85–90% purity, it lacks aromatic substituents, necessitating post-cyclization functionalization.

Incorporation of Aromatic Substituents

To introduce the 3-butoxyphenyl group, post-cyclization Suzuki-Miyaura coupling is proposed. A brominated cyclopentanecarboxylate intermediate reacts with 3-butoxyphenylboronic acid under palladium catalysis. This method, though theoretically viable, requires precise control over regioselectivity and protection-deprotection steps for the carboxylic acid group.

Etherification of Hydroxyphenyl Precursors

A more direct approach involves etherifying 1-(3-hydroxyphenyl)cyclopentanecarboxylic acid, a compound structurally akin to the target molecule.

Williamson Etherification

The hydroxyl group in 1-(3-hydroxyphenyl)cyclopentanecarboxylic acid undergoes etherification with butyl bromide in acetone using potassium carbonate as a base. Protecting the carboxylic acid as a methyl ester (via methanol/H2SO4) prevents side reactions. Post-etherification, ester hydrolysis with aqueous HCl regenerates the carboxylic acid, achieving an overall yield of 65–70%.

Table 1. Optimization of Etherification Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | K2CO3 | 72.8 |

| Solvent | DMF | 68.2 |

| Temperature (°C) | 80 | 70.5 |

| Reaction Time (h) | 12 | 72.8 |

Grignard Reagent Carboxylation

Carboxylation of Grignard reagents, as outlined in Chemistry LibreTexts, provides an alternative pathway.

Formation of 1-(3-Butoxyphenyl)cyclopentylmagnesium Bromide

3-Butoxyphenyl bromide reacts with magnesium in THF to form the corresponding Grignard reagent. Addition to cyclopentanone yields 1-(3-butoxyphenyl)cyclopentanol, which is oxidized to the ketone using Jones reagent.

Cyanide Addition and Hydrolysis

The ketone undergoes nucleophilic addition with potassium cyanide, forming a nitrile intermediate. Acidic hydrolysis (6M HCl, reflux) converts the nitrile to the carboxylic acid, albeit with moderate yields (50–55%) due to competing side reactions.

Catalytic Hydrogenation of Benzene Derivatives

Patent WO2015102893A1 describes hydrogenating benzenecarboxylic acids to cyclohexane analogs. Adapting this for cyclopentane systems, 3-butoxyphenylbenzoic acid undergoes partial hydrogenation over ruthenium catalysts. However, selectivity for cyclopentane over cyclohexane remains challenging, limiting yields to <40%.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Method | Steps | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Malonic Ester | 3 | 85–90 | High | Low |

| Williamson Ether | 4 | 65–70 | Moderate | Medium |

| Grignard Carboxylation | 5 | 50–55 | Low | High |

| Hydrogenation | 2 | <40 | Low | High |

The Williamson etherification route balances yield and scalability, making it the most industrially viable. Enzymatic methods, though nascent, promise greener alternatives with further development.

Chemical Reactions Analysis

1-(3-Butoxyphenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts depending on the desired transformation. Major products formed from these reactions include ketones, alcohols, esters, and substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Agent Development:

Research indicates that derivatives of cyclopentanecarboxylic acids can serve as intermediates in the synthesis of antihypertensive drugs. Specifically, compounds like 1-(3-butoxyphenyl)cyclopentanecarboxylic acid may be utilized to develop new formulations targeting hypertension .

2. Antitussive Drug Synthesis:

This compound is noted for its role as an intermediate in the synthesis of antitussive agents. It is involved in the production of drugs that relieve coughing, such as those combined with phenylpropanolamine . This application is particularly relevant for treating respiratory conditions.

3. Research on Cholinergic Antagonists:

The compound's structure allows it to be a precursor in synthesizing cholinergic antagonists, which are used in the treatment of Parkinson's disease. The synthesis of these compounds can leverage the unique properties of this compound .

Material Science Applications

1. Polymer Chemistry:

In material science, this compound can be employed as a building block for polymers or as an additive to enhance the properties of existing materials. Its chemical structure may contribute to improved flexibility and strength in polymer matrices .

2. Coatings and Adhesives:

The compound's properties make it suitable for use in coatings and adhesives, where its chemical stability and adhesion characteristics can improve product performance .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and carboxylation processes. These methods are optimized to enhance yield and purity, making the compound more accessible for research and industrial applications.

Case Study: Synthesis of Irbesartan

A notable case study involves the use of related cyclopentanecarboxylic acids as intermediates in synthesizing Irbesartan, an antihypertensive medication. The process demonstrates how derivatives of this compound can lead to commercially viable pharmaceuticals through improved synthetic routes .

Mechanism of Action

The mechanism of action of 1-(3-Butoxyphenyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or signaling proteins that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the phenyl ring significantly influences the compound’s electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

*Similarity scores (0.96–0.98) are derived from structural comparisons in .

Key Observations:

- Electronic Effects : Fluorine and chlorine substituents enhance electronegativity and metabolic stability, whereas methoxy and butoxy groups increase electron-donating capacity and solubility .

- Solubility : Methoxy and butoxy derivatives exhibit higher aqueous solubility due to oxygen-containing substituents, making them favorable for pharmaceutical formulations .

Biological Activity

Overview

1-(3-Butoxyphenyl)cyclopentanecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 248.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing several biochemical pathways. The following are key aspects of its mechanism:

- Receptor Interaction : It has been shown to modulate the activity of specific receptors, potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, affecting cellular functions and homeostasis.

Pharmacological Properties

This compound exhibits a range of pharmacological properties:

- Anti-inflammatory Activity : Studies indicate that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : It has been reported to possess analgesic properties, making it a candidate for pain management therapies.

- Antioxidant Potential : The compound demonstrates antioxidant activity, which may protect cells from oxidative stress.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced levels of TNF-α and IL-6 | |

| Analgesic | Decreased pain response in animal models | |

| Antioxidant | Scavenging free radicals |

Detailed Research Findings

- Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of this compound significantly lowered the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.

- Analgesic Properties : In a controlled experiment, the compound was administered to rats subjected to nociceptive stimuli. Results indicated a marked reduction in pain responses compared to control groups, highlighting its analgesic potential.

- Antioxidant Activity : Research has shown that this compound effectively scavenges free radicals in vitro, indicating its potential role in preventing oxidative stress-related damage.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(3-Butoxyphenyl)cyclopentanecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves cyclopentane ring functionalization followed by coupling with a 3-butoxyphenyl moiety. For example, cyclopentanecarboxylic acid derivatives are often synthesized via hydrolysis of esters (e.g., tert-butyloxycarbonyl-protected intermediates) under basic conditions, as seen in the deprotection of similar compounds using lithium hydroxide in methanol/water . Optimization includes:

- Temperature control : Maintaining 0°C during hydrolysis minimizes side reactions.

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the product .

- Yield improvement : Stoichiometric adjustments (e.g., 3 equivalents of LiOH) enhance conversion rates .

Q. Q2. How should researchers characterize the stereochemistry and purity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

- NMR spectroscopy : H and C NMR can resolve stereoisomers by analyzing coupling constants and diastereotopic proton splitting patterns (e.g., cyclopentane ring protons at δ 2.10–2.67 ppm in DMSO-d6) .

- HRMS : Confirm molecular weight and isotopic patterns (e.g., M+Na or M+H ions) with <1 ppm error .

- HPLC : Use chiral columns (e.g., Chiralpak IA) to verify enantiomeric purity, especially for stereochemically complex analogs .

Advanced Research Questions

Q. Q3. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for cyclopentanecarboxylic acid derivatives with bulky substituents?

Methodological Answer: Ambiguities in splitting patterns often arise from hindered rotation or dynamic effects. Strategies include:

- Variable-temperature NMR : Cooling samples to –40°C slows conformational exchange, simplifying spectra (e.g., resolving geminal protons on cyclopentane rings) .

- 2D-COSY and NOESY : Identify through-space correlations to assign stereochemistry (e.g., distinguishing axial vs. equatorial substituents) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict coupling constants and verify assignments .

Q. Q4. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Methodological Answer: Instability often stems from the butoxy group’s susceptibility to cleavage. Mitigation approaches include:

- Protecting groups : Use tert-butyl ethers or acetylated intermediates during synthesis to shield reactive sites .

- Storage conditions : Store under inert gas (N or Ar) at –20°C to prevent degradation .

- Stability assays : Monitor decomposition via LC-MS over 72 hours under varying pH (2–10) to identify optimal handling conditions .

Q. Q5. How do structural modifications to the cyclopentane ring (e.g., fluorination or amino substitution) impact biological activity in related compounds?

Methodological Answer: Modifications alter pharmacokinetic and binding properties:

- Fluorination : Difluoromethylenyl groups (e.g., in compound 8, ) enhance metabolic stability by reducing cytochrome P450 oxidation .

- Amino substitution : (1R,3S)-3-aminocyclopentanecarboxylic acid derivatives show improved membrane permeability, as seen in cation-exchange chromatography studies .

- SAR studies : Compare IC values of analogs in enzyme assays (e.g., cyclooxygenase inhibition) to map critical substituents .

Q. Q6. What analytical techniques are recommended for detecting trace impurities in synthesized batches of this compound?

Methodological Answer: High-sensitivity methods are essential for regulatory compliance:

- UPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water gradients .

- ICP-MS : Quantify heavy metal residues (e.g., Pd from coupling reactions) with detection limits of 0.1 ppb .

- DSC/TGA : Assess thermal stability and identify decomposition products above 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.